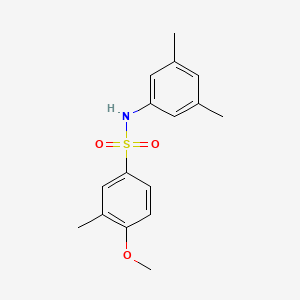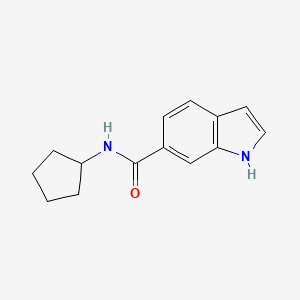
4-bromo-N-(2,4-dimethylphenyl)-3-ethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(2,4-dimethylphenyl)-3-ethoxybenzenesulfonamide, commonly known as BDEBS, is a sulfonamide compound that has been widely studied for its potential applications in scientific research. This compound is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 387.4 g/mol. BDEBS has been shown to exhibit a range of biochemical and physiological effects that make it a valuable tool for researchers in various fields.
Mechanism of Action
The mechanism of action of BDEBS is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. BDEBS has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a critical role in the regulation of pH in the body. In addition, BDEBS has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the transmission of nerve impulses.
Biochemical and Physiological Effects:
BDEBS has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of carbonic anhydrase and acetylcholinesterase activity, as well as the induction of apoptosis in cancer cells. In addition, BDEBS has been shown to exhibit antimicrobial activity against a range of bacterial and fungal species.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BDEBS in laboratory experiments is its ability to selectively inhibit the activity of specific enzymes, making it a valuable tool for studying the role of these enzymes in various biological processes. However, one limitation of using BDEBS is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research involving BDEBS, including the development of new fluorescent probes for the detection of metal ions, the synthesis of new metal complexes using BDEBS as a ligand, and the development of new anticancer agents based on the structure of BDEBS. In addition, further research is needed to fully understand the mechanism of action of BDEBS and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, 4-bromo-N-(2,4-dimethylphenyl)-3-ethoxybenzenesulfonamide, or BDEBS, is a valuable tool for researchers in various fields of scientific research. Its ability to selectively inhibit the activity of specific enzymes makes it a valuable tool for studying the role of these enzymes in various biological processes. Further research is needed to fully understand the potential applications of BDEBS in various fields of scientific research.
Synthesis Methods
The synthesis of BDEBS involves the reaction of 4-bromo-3-ethoxybenzenesulfonyl chloride with 2,4-dimethylphenylamine in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization to obtain the pure compound.
Scientific Research Applications
BDEBS has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions, as a ligand for the synthesis of metal complexes, and as a potential anticancer agent. In addition, BDEBS has been shown to exhibit antimicrobial activity against a range of bacterial and fungal species.
properties
IUPAC Name |
4-bromo-N-(2,4-dimethylphenyl)-3-ethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO3S/c1-4-21-16-10-13(6-7-14(16)17)22(19,20)18-15-8-5-11(2)9-12(15)3/h5-10,18H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVLWEMEQHXQIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=C(C=C(C=C2)C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl-methylamino]propanoic acid](/img/structure/B7499252.png)

![[2-[[3-ethoxycarbonyl-4-methyl-5-(methylcarbamoyl)thiophen-2-yl]amino]-2-oxoethyl] 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate](/img/structure/B7499265.png)

![(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7499304.png)
![1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole](/img/structure/B7499308.png)
![5-bromo-N-tert-butyl-3-methyl-1-benzo[b]furan-2-carboxamide](/img/structure/B7499316.png)


![2-methyl-N-[1-(1-methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)piperidin-4-yl]benzamide](/img/structure/B7499338.png)


![N'-[(E)-(2-chloroquinolin-3-yl)methylidene]pyridine-3-carbohydrazide](/img/structure/B7499348.png)